An In-depth Technical Guide to 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
An In-depth Technical Guide to 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
CAS Number: 1585-17-7
This technical guide provides a comprehensive overview of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene, a key chemical intermediate for researchers, scientists, and professionals in drug development and organic synthesis. This document details the compound's physicochemical properties, synthesis protocols, safety information, and its applications as a versatile chemical building block.
Compound Identification and Properties
2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene, also known as 2,4-Bis(chloromethyl)mesitylene, is a disubstituted aromatic hydrocarbon. Its structure features a mesitylene (1,3,5-trimethylbenzene) core with two chloromethyl groups at the 2 and 4 positions. These reactive chloromethyl groups make it a valuable precursor in the synthesis of more complex molecules.
Table 1: Physicochemical Properties [1][2]
| Property | Value |
| CAS Number | 1585-17-7 |
| Molecular Formula | C₁₁H₁₄Cl₂ |
| Molecular Weight | 217.13 g/mol |
| Appearance | White to off-white solid/powder |
| Melting Point | 105-107 °C (lit.) |
| Boiling Point | 180 °C at 20 mmHg (lit.) |
| SMILES String | Cc1cc(C)c(CCl)c(C)c1CCl |
| InChI Key | JMNDJDCLOQRCJV-UHFFFAOYSA-N |
Synthesis
The primary industrial and laboratory synthesis method for 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene is the Blanc chloromethylation of 1,3,5-trimethylbenzene (mesitylene).[3][4] This electrophilic aromatic substitution reaction introduces two chloromethyl (-CH₂Cl) groups onto the aromatic ring.
Synthesis Workflow
The diagram below illustrates the general workflow for the chloromethylation of mesitylene.
Experimental Protocol: Chloromethylation of Mesitylene
This protocol is a generalized procedure based on established chloromethylation methods.[3][4][5] Extreme caution is required as this reaction can produce the highly carcinogenic byproduct bis(chloromethyl) ether. All work must be conducted in a certified, high-performance fume hood with appropriate personal protective equipment.
Materials:
-
1,3,5-Trimethylbenzene (Mesitylene)
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (optional, catalyst)
-
Inert solvent (e.g., glacial acetic acid or a non-polar solvent)
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Ice, water, sodium bicarbonate solution, brine
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Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
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In a reaction vessel equipped with a stirrer, thermometer, gas inlet, and reflux condenser, charge the 1,3,5-trimethylbenzene and the chosen solvent.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add paraformaldehyde to the cooled solution. A Lewis acid catalyst such as zinc chloride may also be added to activate the formaldehyde.[4]
-
Begin bubbling hydrogen chloride gas through the mixture while maintaining vigorous stirring and low temperature.
-
The reaction is typically maintained at a temperature between 70-95 °C for several hours.[3] Reaction progress should be monitored using an appropriate analytical technique (e.g., GC-MS).
-
Upon completion, the reaction is carefully quenched by pouring it over crushed ice.
-
The organic layer is separated. If a non-polar solvent was used, it can be extracted.
-
The organic phase is washed sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
The organic layer is dried over an anhydrous drying agent like magnesium sulfate.
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The crude product is then purified, typically by vacuum distillation or recrystallization, to yield pure 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene.
Applications in Research and Development
2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene is not typically used as a final drug product but serves as a crucial intermediate or building block due to its two reactive sites. The chloromethyl groups are excellent leaving groups, making them susceptible to nucleophilic substitution. This allows for the facile introduction of the bulky, rigid 2,4-dimethyl-1,3,5-trimethylphenylene scaffold into larger molecules.
-
Scaffold for Complex Molecules: In drug discovery, substituted benzene scaffolds are frequently used to construct molecules with defined three-dimensional structures.[6] These rigid structures can be designed to fit precisely into the binding sites of biological targets like enzymes and receptors.[6]
-
Precursor for Ligands and Materials: The compound's difunctional nature makes it an ideal starting material for synthesizing bis-substituted derivatives, which can act as ligands for metal catalysts or as monomers for specialty polymers. Similar halogenated xylenes have found applications in materials for optical devices and as precursors to pharmaceutical intermediates.[7]
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Organic Synthesis Intermediate: It is used in a variety of organic reactions where a bis-alkylating agent is required, enabling the construction of macrocycles and other complex architectures.
Safety and Handling
This compound is classified as corrosive and requires careful handling.[1]
Table 2: GHS Hazard Information [1]
| Category | Information |
| Pictogram | GHS05 (Corrosion) |
| Signal Word | Danger |
| Hazard Statement | H314: Causes severe skin burns and eye damage. |
| Precautionary Statements | P260: Do not breathe dust/mist. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.[8]
-
Material is destructive to the tissues of the mucous membranes and upper respiratory tract.[8]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
References
- 1. 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene | C11H14Cl2 | CID 137095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. US3213148A - Chloromethylation - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US3723548A - Chloromethylation process - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. 1,3-Bis(chloromethyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file1.lookchem.com [file1.lookchem.com]
